molecular formula C17H15N3O3S B11024499 N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024499
M. Wt: 341.4 g/mol
InChI Key: ZSWRDSMRQBEROF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: is a synthetic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reactions are carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Unlike the hallucinogenic compounds mentioned above, this compound is primarily studied for its therapeutic potential and applications in materials science .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-22-12-8-9-14(23-2)13(10-12)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)

InChI Key

ZSWRDSMRQBEROF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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